![molecular formula C16H14ClN3O5S B2896074 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide CAS No. 902253-46-7](/img/structure/B2896074.png)
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide
Overview
Description
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide is a synthetic organic compound known for its diverse applications in various fields, including medicinal chemistry, biology, and industry. The compound's unique molecular structure allows it to interact with multiple biological targets, making it a versatile tool for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis begins with the formation of 5-chloro-2-oxobenzo[d]oxazole, achieved by cyclization of appropriate intermediates under controlled conditions.
Step 2: The key intermediate is then coupled with 4-sulfamoylphenylpropanoic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the target compound.
Reaction Conditions: Reactions typically occur in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and temperatures are carefully controlled to optimize yield and purity.
Industrial Production Methods
While small-scale synthesis is often used in academic research, industrial production methods focus on scalability and cost-effectiveness. Processes may include continuous flow techniques and the use of industrial-grade reagents to produce larger quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Undergoes reduction reactions with agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution can occur at the chloro position with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Amines, thiols.
Major Products Formed
Oxidation Products: Can form sulfoxides or sulfones.
Reduction Products: Leads to amine derivatives.
Substitution Products: Varied, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its anticancer properties. Research shows that derivatives of triazolopyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated inhibitory effects on the proliferation of breast (MCF-7), liver (HepG-2), and prostate (PC-3) cancer cells .
Case Study:
A study highlighted that modifications in the acetamide moiety can enhance cytotoxicity against cancer cells, suggesting that structural variations may lead to improved therapeutic efficacy.
Antimicrobial Activity
Research indicates that triazolopyrimidine derivatives possess antimicrobial properties. The compound's structure allows it to act as an enzyme inhibitor or receptor modulator, which can disrupt bacterial growth or infection pathways .
Case Study:
In vitro studies have shown that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory activities. Triazolopyrimidine derivatives have been reported to reduce inflammation in various biological models by inhibiting pro-inflammatory cytokines and mediators .
Case Study:
Research involving animal models demonstrated that specific derivatives significantly decreased inflammation markers, indicating their potential use in treating inflammatory diseases.
Potential Applications in Drug Development
The unique structural features of 2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide suggest several avenues for drug development:
- Cancer Therapeutics : Leveraging its anticancer properties to develop targeted therapies.
- Antimicrobial Agents : Formulating new antibiotics or antifungal medications based on its structural framework.
- Anti-inflammatory Drugs : Creating non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects.
Mechanism of Action
This compound exerts its effects primarily through binding to specific biological targets, such as enzymes or receptors, and modulating their activity. Its molecular structure allows it to interact with multiple pathways, influencing biological processes at the cellular level.
Comparison with Similar Compounds
Compared to other benzo[d]oxazole derivatives, 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide stands out due to its unique sulfonamide group, which enhances its solubility and reactivity.
List of Similar Compounds
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-hydroxyphenyl)propanamide
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methylphenyl)propanamide
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-nitrophenyl)propanamide
This detailed analysis of this compound provides a comprehensive overview of its synthesis, reactivity, and applications in various fields
Biological Activity
The compound 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide is a derivative of benzoxazole, a class of compounds recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is , characterized by the presence of a benzoxazole ring, a sulfonamide group, and an amide linkage. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-oxo-benzoxazole derivatives with appropriate amines and acylating agents. The chemical structure can be characterized using various spectroscopic techniques such as IR and NMR spectroscopy.
Antinociceptive Activity
Research has shown that derivatives of benzoxazole exhibit significant antinociceptive properties. A study comparing various derivatives indicated that compounds similar to This compound demonstrated notable pain-relief effects in models such as the tail flick and hot plate tests. The results suggested that these compounds could serve as potential alternatives to traditional analgesics like aspirin and dipyrone .
Anticancer Properties
The compound's structure suggests potential anticancer activity due to the presence of both the benzoxazole moiety and the sulfonamide group, which have been associated with various anticancer mechanisms. Preliminary studies indicate that related compounds can inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. Further research is needed to elucidate the specific mechanisms through which this compound exerts its effects.
Antimicrobial Activity
Benzoxazole derivatives have also been reported to possess antimicrobial properties. In vitro studies have shown that compounds featuring similar structures can inhibit bacterial growth, suggesting that This compound may exhibit similar antimicrobial activity. The sulfonamide component is particularly noteworthy for its historical use in antibacterial therapies .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide, and how can reaction conditions be optimized for higher yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of ortho-aminophenols to form the benzoxazole core, followed by amidation with 4-sulfamoylphenyl propanamide. Key steps include:
- Cyclization : Use 5-chloro-substituted ortho-aminophenol derivatives under reflux with acetic anhydride or phosphoryl chloride to form the oxazole ring .
- Amidation : Couple the benzoxazole intermediate with 4-sulfamoylphenyl propanamide using coupling agents like HBTU or DCC in DMF, with triethylamine as a base .
- Optimization : Control reaction temperature (70–90°C), solvent polarity (DMF or dichloromethane), and reaction time (12–24 hours). Monitor progress via TLC and purify via column chromatography .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound, and what spectral data should researchers prioritize?
- Methodological Answer : Prioritize 1H/13C NMR to confirm proton environments (e.g., sulfonamide NH at δ 10–12 ppm, benzoxazole protons at δ 7–8 ppm) and carbon backbone. IR spectroscopy verifies functional groups (e.g., C=O stretch ~1700 cm⁻¹, sulfonamide S=O ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ calculated for C₁₆H₁₃ClN₂O₄S) .
Advanced Research Questions
Q. How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound's benzoxazole and sulfonamide moieties in biological targets?
- Methodological Answer :
- Derivatization : Synthesize analogs by modifying the benzoxazole’s chloro substituent (e.g., replace with fluoro or methyl groups) or the sulfonamide’s phenyl ring (e.g., introduce electron-withdrawing/donating groups) .
- Biological Testing : Screen analogs against target enzymes (e.g., COX-2) or cancer cell lines. Use IC₅₀ values to correlate substituent effects with activity .
- Computational Modeling : Perform molecular docking to predict binding affinities of analogs to active sites (e.g., COX-2’s hydrophobic pocket) .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell line viability assays vs. enzyme inhibition assays) to identify protocol-dependent variability .
- Control Experiments : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate cell line specificity (e.g., HT-29 vs. HeLa cells) .
- Dose-Response Curves : Re-evaluate activity using standardized concentrations (e.g., 1–100 µM) to rule out threshold effects .
Q. What mechanistic pathways are hypothesized for the compound's interaction with cyclooxygenase-2 (COX-2), and how can computational modeling validate these hypotheses?
- Methodological Answer :
- Hypothesis : The sulfonamide group may bind COX-2’s active site via hydrogen bonding with Arg120/His90, while the benzoxazole moiety interacts with hydrophobic residues (e.g., Val523) .
- Validation : Perform molecular dynamics simulations to assess binding stability and compare with co-crystallized COX-2 inhibitors (e.g., celecoxib). Use software like AutoDock Vina for free energy calculations .
Q. How can researchers optimize in vitro assays to differentiate between the compound's direct enzyme inhibition and indirect cellular effects?
- Methodological Answer :
- Direct Inhibition : Use purified enzyme assays (e.g., COX-2 inhibition via fluorometric kits) with kinetic analysis (Km/Vmax shifts) .
- Indirect Effects : Conduct RNA-seq or proteomics on treated cells to identify downstream pathways (e.g., apoptosis markers like caspase-3) .
- Inhibitor Controls : Co-treat with pathway-specific inhibitors (e.g., caspase inhibitors) to isolate mechanisms .
Properties
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(4-sulfamoylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S/c17-10-1-6-14-13(9-10)20(16(22)25-14)8-7-15(21)19-11-2-4-12(5-3-11)26(18,23)24/h1-6,9H,7-8H2,(H,19,21)(H2,18,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZBKACGMBRNAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.